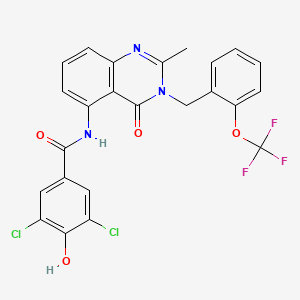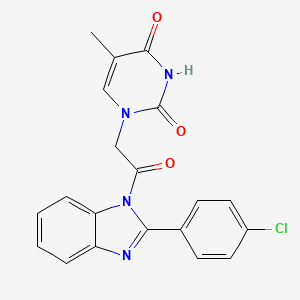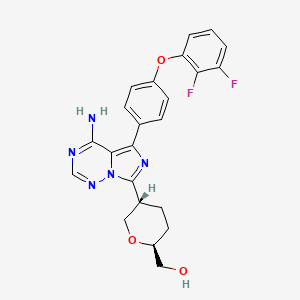
Btk-IN-30
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Btk-IN-30 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells and macrophages. Inhibitors of Bruton’s tyrosine kinase, such as this compound, are of significant interest in the treatment of B-cell malignancies and autoimmune diseases .
Métodos De Preparación
The synthesis of Btk-IN-30 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves coupling the intermediate with a suitable reagent under specific conditions to yield this compound .
For industrial production, the process is scaled up and optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Btk-IN-30 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
Btk-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways.
Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in immune cell function and development.
Medicine: Investigated for its potential therapeutic applications in treating B-cell malignancies, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting Bruton’s tyrosine kinase and related pathways
Mecanismo De Acción
Btk-IN-30 exerts its effects by covalently binding to a cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton’s tyrosine kinase. This irreversible binding inhibits the kinase activity of Bruton’s tyrosine kinase, thereby blocking the downstream signaling pathways that are crucial for the proliferation and survival of B cells. The inhibition of Bruton’s tyrosine kinase leads to reduced activation of pathways such as NF-κB and MAP kinase, which are involved in immune cell activation and proliferation .
Comparación Con Compuestos Similares
Btk-IN-30 is compared with other Bruton’s tyrosine kinase inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target Bruton’s tyrosine kinase, this compound may offer unique advantages in terms of selectivity, potency, and safety profile. For instance, this compound might exhibit fewer off-target effects and better efficacy in certain clinical settings .
Similar Compounds
- Ibrutinib
- Zanubrutinib
- Orelabrutinib
- Acalabrutinib
- Fenebrutinib
- RN486
This compound stands out due to its specific binding properties and potential for reduced side effects compared to some of the first-generation inhibitors .
Propiedades
Fórmula molecular |
C23H21F2N5O3 |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
[(2S,5S)-5-[4-amino-5-[4-(2,3-difluorophenoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C23H21F2N5O3/c24-17-2-1-3-18(19(17)25)33-15-7-4-13(5-8-15)20-21-22(26)27-12-28-30(21)23(29-20)14-6-9-16(10-31)32-11-14/h1-5,7-8,12,14,16,31H,6,9-11H2,(H2,26,27,28)/t14-,16+/m1/s1 |
Clave InChI |
NQJKXHPWHYRGST-ZBFHGGJFSA-N |
SMILES isomérico |
C1C[C@H](OC[C@@H]1C2=NC(=C3N2N=CN=C3N)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F)CO |
SMILES canónico |
C1CC(OCC1C2=NC(=C3N2N=CN=C3N)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


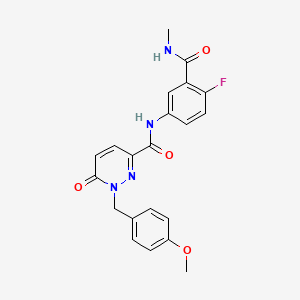
![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
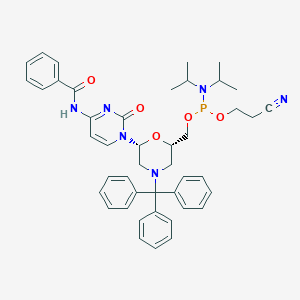
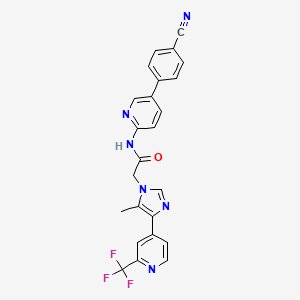
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
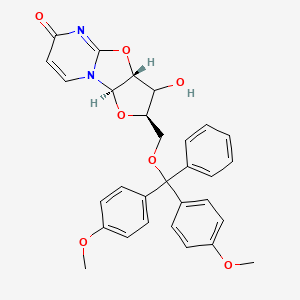
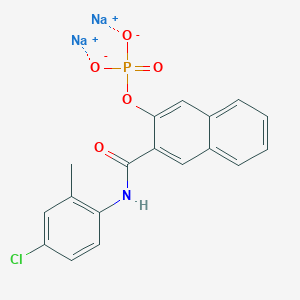


![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
